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Compound of Interest

Compound Name:
3-(3-Hydroxyphenyl)-DL-beta-

alaninol HCl

CAS No.: 1159826-49-9; 683220-64-6

Cat. No.: B2820360

Get Quote

Executive Summary
3-Hydroxy-β-homotyrosinol is a highly specialized, non-canonical chiral building block.

Structurally, it is a hybrid derivative that merges the 3,4-dihydroxyphenyl moiety of [1]—a

critical amino acid found in echinocandin-class antifungals like pneumocandin B0—with a β-

amino alcohol backbone. The reduction of the carboxylic acid to an alcohol (-ol) prevents

unwanted proteolytic cleavage, making it an ideal transition-state isostere for peptidomimetic

drug design and semi-synthetic antifungal development.

This whitepaper provides an in-depth analysis of its chemical properties, palladium-catalyzed

synthetic methodologies, biological significance, and the bioprocessing techniques used to

isolate its natural precursors.
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The structural uniqueness of 3-hydroxy-β-homotyrosinol lies in its extended carbon backbone

(homo-), the placement of the amine group (β-position), and the fully reduced C-terminus

(alcohol). This configuration provides enhanced hydrogen-bonding capabilities while resisting

enzymatic degradation.

Table 1: Physicochemical Properties of 3-
Hydroxyhomotyrosine Derivatives

Property
3-Hydroxyhomotyrosine
(Precursor)

3-Hydroxy-β-
Homotyrosinol (Derivative)

IUPAC Nomenclature

(2S,3R)-2-amino-3-hydroxy-4-

(3,4-dihydroxyphenyl)butanoic

acid

4-(3,4-dihydroxyphenyl)-3-

aminobutan-1-ol

Molecular Formula C10H13NO5 C10H15NO3

Molecular Weight 227.21 g/mol 197.23 g/mol

Key Functional Groups
Catechol, α-amine, carboxylic

acid

Catechol, β-amine, primary

alcohol

H-Bond Donors / Acceptors 4 / 6 4 / 4

Primary Application
Natural lipopeptide

biosynthesis

Protease inhibitors, synthetic

isosteres

Synthetic Methodologies: The Heck Coupling
Paradigm
Synthesizing β-amino alcohol derivatives with complex aryl substituents traditionally requires

multi-step asymmetric aldol reactions. However, a highly efficient alternative is the palladium-

catalyzed Mizoroki-Heck coupling of vinylglycinol derivatives with aryl iodides, pioneered by [2].

Protocol 1: Palladium-Catalyzed Synthesis of
Homotyrosinol Derivatives
This protocol utilizes a "ligandless" palladium system to construct the β-homotyrosinol

backbone.
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Step 1: Reagent Preparation & Degassing Purge 35 mL of N,N-Dimethylformamide (DMF) with

argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to

inactive Pd(II), halting the catalytic cycle.

Step 2: Mixture Assembly To the degassed DMF, add the protected aryl iodide (e.g., 4-iodo-1,2-

phenylene diacetate for the 3-hydroxy derivative) (14.9 mmol), the vinylglycinol derivative (12.4

mmol), and suspended K₂CO₃ (14.9 mmol).

Step 3: Catalyst Initiation Introduce Pd(OAc)₂ (5 mol%) and N-phenylurea (10 mol%).

Causality: Bulky phosphine ligands often hinder the coupling of sterically demanding amino

acid substrates. N-phenylurea acts as an inexpensive, highly effective stabilizer that

coordinates the Pd(0) intermediate, preventing it from agglomerating into inactive "palladium

black" precipitates.

Step 4: Reaction Execution & Self-Validation Heat the mixture to 105 °C under continuous

stirring. Validation Checkpoint: Monitor the reaction visually and via TLC (Hexane/EtOAc 7:3).

The solution should remain a clear, dark amber. The sudden appearance of a black precipitate

indicates ligand failure. Complete consumption of the aryl iodide under UV (254 nm) typically

occurs within 2 hours.

Step 5: Isolation & Reduction Purify the resulting olefin via silica gel chromatography. Subject

the intermediate to catalytic hydrogenation (H₂, 10% Pd/C in methanol) to reduce the double

bond, yielding the saturated 3-hydroxy-β-homotyrosinol derivative.
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Fig 1. Palladium-catalyzed synthetic workflow for β-homotyrosinol derivatives.

Biological Significance in Echinocandin Scaffolds
The 3-hydroxyhomotyrosine motif is a vital structural determinant in echinocandins, a class of

lipopeptide antifungals that includes pneumocandin B0 (the natural precursor to )[3].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b2820360/docs?utm_src=pdf-body-img#comprehensive-technical-guide-on-3-hydroxy-homotyrosinol-synthesis-properties-and-applications
https://elearning.uniroma1.it/pluginfile.php/1384573/mod_folder/content/0/Sezione%202.4/2.4.2.0.0.0.0.2007.The%20Echinocandins.%20Total%20and%20Semi-Synthetic%20Approaches%20in%20Antifungal%20Drug%20Discovery.pdf?forcedownload=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2820360?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The catechol-like 3,4-dihydroxyphenyl ring of this amino acid forms critical hydrogen bonds with

the FKS1 subunit of the fungal β-1,3-D-glucan synthase complex. By synthesizing the reduced

β-homotyrosinol analog, researchers can probe the binding pocket of FKS1 without the risk of

the molecule being degraded by fungal proteases, as the terminal alcohol replaces the labile

peptide bond interface.
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3-OH-homotyrosine motif
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Fig 2. Mechanism of action for 3-hydroxyhomotyrosine-containing lipopeptides.

Bioprocessing & Extractive Fermentation
To obtain the natural 3-hydroxyhomotyrosine precursors for semi-synthesis, industrial

bioprocessing relies on the fermentation of the fungus Glarea lozoyensis. Because these

secondary metabolites are highly hydrophobic, they accumulate intracellularly, leading to
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product inhibition. [1] demonstrated that extractive batch fermentation using surfactants

dramatically increases yield.

Protocol 2: SDS-Mediated Extractive Fermentation
This protocol maximizes the yield of 3-hydroxyhomotyrosine-rich lipopeptides.

Step 1: Inoculation & Cultivation Cultivate G. lozoyensis ATCC 74030 in a seed medium at 25

°C and 220 rpm for 5 days. Transfer the seed culture to a production medium, maintaining an

initial pH of 5.0.

Step 2: Surfactant Introduction On day 13 of the fermentation cycle, introduce Sodium Dodecyl

Sulfate (SDS) to a final concentration of 1.0 g/L. Causality: SDS acts as a chemical

permeabilizing agent. It alters the fatty acid composition of the fungal cell membrane, creating

transient pores. This facilitates the trans-membrane secretion of the hydrophobic intracellular

metabolites into the extracellular broth, relieving biosynthetic feedback inhibition and increasing

overall yield by up to 37.6%.

Step 3: Self-Validation via Fluorescence Validation Checkpoint: To ensure the SDS

concentration is permeabilizing the cells without causing catastrophic cell death, perform a

Rhodamine 123 (Rh123) assay. A successful extraction phase is indicated by a ~35% decrease

in Rh123 fluorescence, confirming partial mitochondrial inactivation and membrane

permeability without total culture lysis.

Step 4: Harvest Collect the supernatant and subject it to solvent extraction (e.g., using

isobutanol) followed by preparative HPLC to isolate the target lipopeptides.

Analytical Characterization Standards
To confirm the identity and purity of synthesized 3-hydroxy-β-homotyrosinol, the following

analytical baseline must be met:

High-Resolution Mass Spectrometry (HRMS): ESI-TOF must confirm the exact mass [M+H]⁺

corresponding to C10H15NO3 (Calculated: 198.1130).

NMR Spectroscopy: ¹H NMR (300 MHz, CD₃OD) should reveal the characteristic catechol

aromatic protons (multiplets at δ 6.6–6.8 ppm) and the upfield shift of the protons adjacent to
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the newly formed primary alcohol (δ 3.4–3.6 ppm).

Chiral HPLC: Enantiomeric excess (ee) must be verified using a chiral stationary phase (e.g.,

Chiralcel OD-H) to ensure the stereochemical integrity of the β-amine and the γ-hydroxyl

group is maintained during the Heck coupling and subsequent reduction.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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